molecular formula C10H12 B14701753 Bicyclo[4.2.2]deca-2,4,7-triene CAS No. 25444-64-8

Bicyclo[4.2.2]deca-2,4,7-triene

Cat. No.: B14701753
CAS No.: 25444-64-8
M. Wt: 132.20 g/mol
InChI Key: HBVGDLAYTNCSPJ-UHFFFAOYSA-N
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Description

Bicyclo[4.2.2]deca-2,4,7-triene is a synthetically valuable strained bicyclic compound that serves as a key intermediate in organic and medicinal chemistry research. This structure is part of a family of bicyclic compounds, notably the closely related Bicyclo[4.2.2]deca-2,4,7,9-tetraenes, which are widely used as synthons in the preparation of natural products and biologically active compounds . These frameworks are prized for their utility in constructing complex molecular architectures, including the synthesis of the bicyclo[4.3.1]decane skeleton, which is a key structural element of biologically active terpenoids with pronounced antitumor properties . Research into these compounds often focuses on their application in cycloaddition reactions catalyzed by transition metal complexes, which are a preferred method for constructing medium-sized ring systems that are often problematic with classical ring-closure methods . The related oxidative rearrangement products of bicyclo[4.2.2]decatetraenes, such as bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols, have demonstrated significant in vitro antitumor activity against various human tumor cell lines, including Jurkat, K562, and HL-60, with some samples exhibiting high activity . This makes the bicyclo[4.2.2]decane system a promising scaffold for developing new pharmacologically active agents. This product is intended for research purposes as a building block in synthetic studies and for the investigation of new chemical transformations. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

25444-64-8

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

bicyclo[4.2.2]deca-2,4,7-triene

InChI

InChI=1S/C10H12/c1-2-4-10-7-5-9(3-1)6-8-10/h1-5,7,9-10H,6,8H2

InChI Key

HBVGDLAYTNCSPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC=CC1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.2]deca-2,4,7-triene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes. This reaction typically uses m-chloroperbenzoic acid as the oxidizing agent . Another method involves the homocoupling of terminal aryl alkynes followed by zipper annulation, catalyzed by a rhodium complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.2]deca-2,4,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation with m-chloroperbenzoic acid can yield epoxy derivatives .

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in chloroform at 0°C to 40°C.

    Reduction: Common reducing agents like lithium aluminum hydride can be used under standard conditions.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Epoxy derivatives.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated bicyclo[4.2.2]deca-2,4,7-trienes.

Scientific Research Applications

Bicyclo[4.2.2]deca-2,4,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.2.2]deca-2,4,7-triene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and application. For example, in oxidation reactions, the compound’s double bonds are activated by the oxidizing agent, leading to the formation of epoxides .

Comparison with Similar Compounds

Bicyclo[4.2.1]nona-2,4,7-triene

Synthesis : Synthesized via Co(I)-catalyzed [6π+2π] cycloaddition of 1-benzoylcycloheptatriene with alkynes (80–84% yields) .
Structure : Features a fused 7-membered and 6-membered ring system, differing in ring size and strain distribution compared to [4.2.2] derivatives.
Applications : Exhibits cytotoxic activity against tumor cell lines (Jurkat, K562, U937) , but lacks the extended conjugation of [4.2.2] derivatives, which may limit its utility in certain synthetic pathways.

Bicyclo[4.2.0]octa-2,4,7-triene

Synthesis : Generated via ionization of anti-tricyclo[4.2.0.0²,⁵]octa-3,7-diene or photochemical reactions .
Thermodynamics : Less stable than [4.2.2] systems due to higher ring strain (ΔrH° = 5.5 ± 0.6 kcal/mol for its formation) .
Reactivity : Prone to spontaneous decay into products like 1,4-dihydropentalene under specific conditions .

Bicyclo[2.2.2]octa-2,5,7-triene

Structure : A smaller bicyclic system with three fused 6-membered rings, resulting in distinct electronic properties.
Data : Molecular formula C₈H₈, molecular weight 104.15 g/mol, CAS 500-24-3 .
Applications : Primarily studied for its structural properties rather than bioactivity, unlike [4.2.2] derivatives .

Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diol

Synthesis: Derived from oxidative skeletal rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraenes .

Data Tables

Table 2: Thermodynamic and Bioactive Properties

Compound ΔrH° (kcal/mol) Antitumor Activity (IC₅₀) Stability
Bicyclo[4.2.2]deca-2,4,7-triene Not reported Active in vitro Moderate
Bicyclo[4.2.1]nona-2,4,7-triene Not reported 0.65 mg/mL (DPPH) High (isolable)
Bicyclo[4.2.0]octa-2,4,7-triene 5.5 ± 0.6 None reported Low (rearranges)

Key Findings and Implications

  • Synthetic Flexibility : this compound derivatives are more synthetically versatile than [4.2.1] or [4.2.0] analogs due to their extended conjugation and compatibility with diverse catalytic systems .
  • Bioactivity : While [4.2.1] compounds show cytotoxicity, [4.2.2] derivatives are uniquely valuable for antitumor applications after structural modification .
  • Stability : Smaller systems like [4.2.0] and [2.2.2] exhibit higher strain and lower stability, limiting their practical utility compared to [4.2.2] frameworks .

Q & A

Basic to Advanced Research Question

  • In vitro cytotoxicity assays : Use human tumor cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays.
  • Structure-Activity Relationship (SAR) : Correlate substituent polarity (e.g., epoxy groups) with apoptotic activity .

What thermodynamic factors stabilize this compound-derived cations during rearrangement?

Advanced Research Question
1,4-Bishomotropylium cations are stabilized by:

  • Aromatic delocalization : Enhanced in bicyclo[4.3.1] systems vs. bicyclo[4.2.2].
  • Substituent effects : Electron-donating groups lower cation energy by 5–10 kcal/mol, as shown by solvolysis studies .

How should researchers resolve contradictions in reported reaction mechanisms involving bicyclo[4.2.2]decatetraenes?

Advanced Research Question

  • Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated substrates to distinguish stepwise (ionic) vs. concerted pathways.
  • Trapping experiments : Use scavengers (e.g., methanol) to isolate intermediates during CSI addition .

What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

Basic Research Question

  • Detailed protocols : Specify catalyst purity (e.g., Co(I) complexes), solvent drying (e.g., THF over Na/benzophenone), and inert atmosphere (N2/Ar).
  • Supporting Information : Provide full spectral data (NMR, IR) and chromatograms in supplementary files .

Why does stereoselectivity dominate in β-lactam formation during bicyclo[4.2.2]decatetraene reactions with CSI?

Advanced Research Question
Steric hindrance from the butadienyl bridge directs CSI attack to the less hindered etheno bridge. Computational modeling (e.g., molecular dynamics) confirms transition-state geometries with ΔG‡ differences of 2–3 kcal/mol between pathways .

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